Home > Products > Screening Compounds P13253 > 4-(Difluoromethyl)-5-[4-(3-methylmorpholin-4-yl)-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine
4-(Difluoromethyl)-5-[4-(3-methylmorpholin-4-yl)-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine -

4-(Difluoromethyl)-5-[4-(3-methylmorpholin-4-yl)-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine

Catalog Number: EVT-12633993
CAS Number:
Molecular Formula: C18H23F2N7O2
Molecular Weight: 407.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-(Difluoromethyl)-5-[4-(3-methylmorpholin-4-yl)-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine, also known as PQR530, is a potent inhibitor of the phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) pathways. These pathways are critical in regulating cell growth, proliferation, and survival, particularly in cancer. The compound has demonstrated significant selectivity against a broad range of kinases and receptor enzymes, making it a promising candidate for therapeutic applications in oncology .

Source

PQR530 was identified through structure-activity relationship studies aimed at optimizing inhibitors targeting the PI3K/mTOR pathway. It has been characterized for its pharmacokinetic properties, including effective brain penetration and oral bioavailability . The compound's design incorporates various structural elements that enhance its potency and specificity against target kinases .

Classification

PQR530 falls under the category of small molecule kinase inhibitors. Its classification is primarily based on its mechanism of action as an adenosine 5'-triphosphate-site inhibitor targeting PI3K and mTOR kinases .

Synthesis Analysis

Methods

The synthesis of PQR530 involves multiple steps that typically include:

  1. Formation of the Triazine Core: The initial step often involves creating a 1,3,5-triazine structure, which serves as a scaffold for further modifications.
  2. Introduction of Morpholine Groups: Morpholine derivatives are introduced to enhance biological activity and selectivity.
  3. Difluoromethyl Substitution: The difluoromethyl group is added to improve the compound's pharmacological profile.
  4. Final Coupling: The final step involves coupling the modified triazine with pyridine derivatives to yield PQR530.

Technical Details

The synthetic route is optimized for yield and purity, with analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography employed to confirm the structure and assess purity levels .

Molecular Structure Analysis

Structure

PQR530 has a complex molecular structure characterized by:

  • A pyridine ring
  • A triazine core
  • Two morpholine substituents
  • A difluoromethyl group

The molecular formula is C18H23F2N7O2C_{18}H_{23}F_2N_7O_2, indicating a substantial number of nitrogen atoms which contribute to its biological activity .

Data

The structural data reveal that PQR530 exhibits specific stereochemistry, which is crucial for its interaction with target kinases. The three-dimensional conformation plays a significant role in its binding affinity and selectivity towards PI3K/mTOR pathways .

Chemical Reactions Analysis

Reactions

PQR530 undergoes various chemical reactions primarily related to its interaction with biological targets:

  1. Binding Interactions: It forms non-covalent interactions with the ATP-binding site of PI3K and mTOR kinases.
  2. Metabolic Pathways: In vivo studies indicate that PQR530 is metabolized primarily through cytochrome P450 enzymes, affecting its pharmacokinetics and bioavailability.

Technical Details

Studies have shown that PQR530 maintains stability under physiological conditions while exhibiting effective inhibition of kinase activity in cellular assays .

Mechanism of Action

Process

PQR530 acts by competitively inhibiting the ATP-binding site of PI3K and mTOR. This inhibition leads to:

  • Decreased phosphorylation of downstream targets involved in cell cycle progression.
  • Induction of apoptosis in cancer cells due to disrupted signaling pathways.

Data

In preclinical studies, PQR530 demonstrated significant efficacy against various cancer cell lines, supporting its potential as a therapeutic agent . Its mechanism is further validated by in vivo models showing tumor growth inhibition in xenograft studies.

Physical and Chemical Properties Analysis

Physical Properties

PQR530 is characterized by:

  • Appearance: Typically a solid crystalline form.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Melting Point: Specific melting point data may vary based on purity but should be within a defined range for crystalline compounds.
  • Stability: Stable under normal laboratory conditions but sensitive to extreme pH levels.

Relevant data from studies indicate that PQR530 retains its integrity under physiological conditions while effectively interacting with biological targets .

Applications

PQR530 has several scientific applications, particularly in:

  1. Cancer Research: As a dual inhibitor of PI3K and mTOR, it is being explored for its potential to treat various cancers characterized by aberrant activation of these pathways.
  2. Pharmacological Studies: Its properties make it suitable for studying the effects of PI3K/mTOR inhibition on cellular processes.
  3. Drug Development: Ongoing research aims to optimize PQR530's pharmacokinetic properties further, enhancing its therapeutic potential in clinical settings .

Properties

Product Name

4-(Difluoromethyl)-5-[4-(3-methylmorpholin-4-yl)-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine

IUPAC Name

4-(difluoromethyl)-5-[4-(3-methylmorpholin-4-yl)-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine

Molecular Formula

C18H23F2N7O2

Molecular Weight

407.4 g/mol

InChI

InChI=1S/C18H23F2N7O2/c1-11-10-29-7-4-27(11)18-24-16(13-9-22-14(21)8-12(13)15(19)20)23-17(25-18)26-2-5-28-6-3-26/h8-9,11,15H,2-7,10H2,1H3,(H2,21,22)

InChI Key

SYKBZXMKAPICSO-UHFFFAOYSA-N

Canonical SMILES

CC1COCCN1C2=NC(=NC(=N2)N3CCOCC3)C4=CN=C(C=C4C(F)F)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.